Meso-zeaxanthin
Overview
Description
Meso-zeaxanthin is a xanthophyll carotenoid and one of the three stereoisomers of zeaxanthin. It is the second most abundant form in nature, following 3R,3’R-zeaxanthin, which is produced by plants and algae . This compound is essential for optimal visual performance due to its blue light-filtering properties and antioxidant capacity .
Mechanism of Action
Target of Action
Meso-Zeaxanthin (MZ) is a xanthophyll carotenoid that primarily targets the macula lutea in the human retina . The macula lutea, also known as the “yellow spot”, is responsible for optimal spatial vision . MZ, along with Lutein (L) and Zeaxanthin (Z), are the main carotenoids in the macula lutea, collectively referred to as macular pigment (MP) .
Mode of Action
MZ interacts with its targets by accumulating in the central retina, where it exhibits a regional dominance at the epicentre of the macula .
Biochemical Pathways
The biosynthesis of MZ involves the MVA and MEP pathways, which are crucial for improving carotenoid productivity . MZ may also be generated from other carotenoids consumed in the diet, as carotenoids are known to convert into different carotenoids for functional reasons .
Pharmacokinetics
MZ is obtained through dietary intake, with animals sourcing them from plants or algae . The bioavailability of MZ can be influenced by the formulation of the supplement. For instance, a micromicellar formulation with solubilised Z and MZ diacetates has been shown to enhance the bioavailability of these carotenoids when compared to traditional carotenoid formulations .
Result of Action
MZ plays a crucial role in optimal visual performance due to its blue light-filtering properties, which attenuate chromatic aberration, veiling luminance, and blue haze . It also has antioxidant properties, which may protect against age-related macular degeneration . MZ has been found to scavenge superoxide radicals, hydroxyl radicals, and inhibit in vitro lipid peroxidation .
Action Environment
The action of MZ can be influenced by environmental factors such as light availability. For instance, rapidly growing plants remove zeaxanthin when light availability is limiting to photosynthesis . Furthermore, the production of MZ can be influenced by the diet, as MZ may be generated from other carotenoids consumed in the diet .
Biochemical Analysis
Biochemical Properties
Meso-zeaxanthin exhibits significant antioxidant properties, scavenging free radicals such as superoxide, hydroxyl, and nitric oxide radicals . It interacts with various enzymes and proteins, including catalase, superoxide dismutase, and glutathione peroxidase, enhancing their activity and thereby protecting cells from oxidative damage . Additionally, this compound inhibits tissue lipid peroxidation, further contributing to its protective role in biochemical reactions .
Cellular Effects
This compound influences several cellular processes, particularly in retinal cells. It enhances cell function by increasing the levels of antioxidant enzymes, thereby reducing oxidative stress . This compound also affects cell signaling pathways and gene expression, promoting cellular homeostasis and protecting against age-related macular degeneration . Its anti-inflammatory properties contribute to maintaining cellular health and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific proteins in the retina, such as xanthophyll-binding proteins, facilitating its localization and function . This compound also inhibits specific cytochrome P450 enzymes, reducing the production of harmful metabolites . Additionally, it induces phase II detoxifying enzymes, enhancing the cellular defense against oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability over time, maintaining its antioxidant properties . Studies have demonstrated that its protective effects on cellular function persist over extended periods, both in vitro and in vivo . The degradation of this compound can occur under certain conditions, such as exposure to high temperatures and light . Long-term studies have indicated that this compound supplementation can lead to sustained improvements in retinal health and function .
Dosage Effects in Animal Models
Animal studies have shown that the effects of this compound vary with different dosages. At low to moderate doses, this compound exhibits protective effects on retinal cells and overall eye health . At high doses, it can lead to adverse effects, including toxicity and oxidative stress . The “No Observed-Adverse-Effect Level” (NOAEL) for this compound in animal models is significantly higher than the doses typically used in dietary supplements .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to its antioxidant function. It interacts with enzymes such as catalase, superoxide dismutase, and glutathione peroxidase, enhancing their activity and promoting the detoxification of reactive oxygen species . This compound also affects metabolic flux by modulating the levels of metabolites involved in oxidative stress and inflammation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific binding proteins and transporters . In the retina, it binds to xanthophyll-binding proteins, facilitating its accumulation in the macula . This selective transport and distribution are crucial for its protective role in the eye, ensuring its localization in areas most susceptible to oxidative damage .
Subcellular Localization
This compound is predominantly localized in the macula of the retina, where it exerts its protective effects . It is found in high concentrations in the receptor axon layer and the inner plexiform layers of the retina . The subcellular localization of this compound is facilitated by specific targeting signals and post-translational modifications that direct it to these compartments . This precise localization is essential for its function in filtering blue light and protecting against oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
Meso-zeaxanthin can be synthesized through the saponification of zeaxanthin esters. Saponification is an alkaline hydrolysis process that breaks down the ester linkages between carotenoids and lipid molecules . The reaction typically involves the use of a strong base, such as sodium hydroxide, in an alcoholic solution at elevated temperatures.
Industrial Production Methods
Industrial production of this compound involves the extraction and purification of zeaxanthin from natural sources, followed by its conversion to this compound through saponification. The process includes several steps: extraction, saponification, purification, and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Meso-zeaxanthin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides and other oxidation products.
Reduction: Reduction reactions can convert this compound to dihydrozeaxanthin.
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are used for esterification reactions.
Major Products
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Dihydrozeaxanthin.
Substitution: Esterified derivatives of this compound.
Scientific Research Applications
Meso-zeaxanthin has several scientific research applications, including:
Chemistry: Used as a standard for analytical methods and in the study of carotenoid chemistry.
Medicine: Studied for its potential therapeutic effects in eye health and its antioxidant properties.
Comparison with Similar Compounds
Meso-zeaxanthin is compared with other xanthophyll carotenoids, such as lutein and zeaxanthin. While all three compounds are found in the macula and contribute to visual health, this compound is unique in its higher potency as an antioxidant and its specific localization at the epicenter of the macula . Similar compounds include:
Lutein: Dominant in the peripheral macula.
This compound’s unique properties and specific localization make it a valuable compound for enhancing visual performance and protecting against oxidative stress.
Properties
IUPAC Name |
(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-24,35-36,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQXZKUSFCKOGQ-YOPUJPICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C[C@@H](CC2(C)C)O)C)\C)\C)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31272-50-1 | |
Record name | meso-Zeaxanthin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31272-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zeaxanthin, meso- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031272501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZEAXANTHIN, MESO- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O63K300I5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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